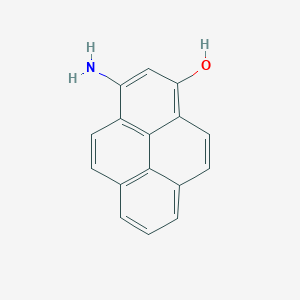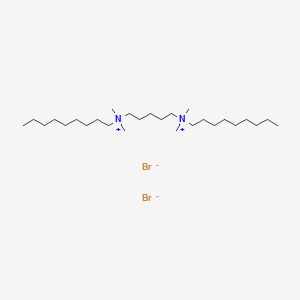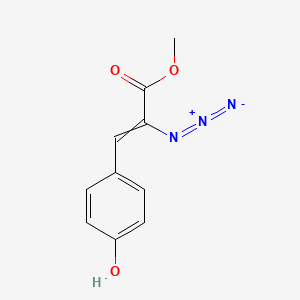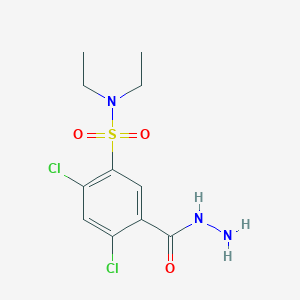
3-Amino-3-(sulfamoylimino)propyl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(sulfamoylimino)propyl 4-methylbenzene-1-sulfonate is a complex organic compound featuring both amino and sulfonate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(sulfamoylimino)propyl 4-methylbenzene-1-sulfonate typically involves multi-step organic reactions. One common approach is to start with 4-methylbenzene-1-sulfonyl chloride, which undergoes a series of reactions including nucleophilic substitution and amination to introduce the amino and sulfamoylimino groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(sulfamoylimino)propyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of amino derivatives.
Aplicaciones Científicas De Investigación
3-Amino-3-(sulfamoylimino)propyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays and as a reagent in molecular biology experiments.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Amino-3-(sulfamoylimino)propyl 4-methylbenzene-1-sulfonate exerts its effects involves interactions with specific molecular targets. The amino and sulfonate groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzene-1-sulfonate derivatives: Compounds with similar sulfonate groups but different substituents.
Amino-sulfonate compounds: Molecules that contain both amino and sulfonate functional groups.
Uniqueness
3-Amino-3-(sulfamoylimino)propyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
105683-47-4 |
|---|---|
Fórmula molecular |
C10H15N3O5S2 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
(3-amino-3-sulfamoyliminopropyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H15N3O5S2/c1-8-2-4-9(5-3-8)19(14,15)18-7-6-10(11)13-20(12,16)17/h2-5H,6-7H2,1H3,(H2,11,13)(H2,12,16,17) |
Clave InChI |
DFTAVDATGDWJLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(=NS(=O)(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)


![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)

![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)


![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)



![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)
